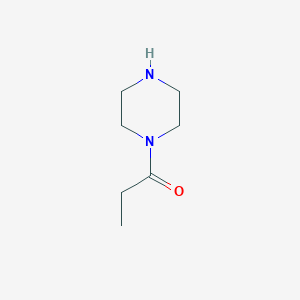

1-(Piperazin-1-yl)propan-1-one

描述

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of piperazine chemistry, which traces its origins to the mid-nineteenth century. Piperazines were originally named because of their chemical similarity with piperidine, part of the structure of piperine in the black pepper plant (Piper nigrum), though piperazines themselves are not derived from plants in the Piper genus. The systematic exploration of piperazine derivatives began with the understanding that substituted derivatives of piperazine constitute a broad class of chemical compounds with useful pharmacological properties.

The specific compound this compound emerged as part of the systematic investigation into acylated piperazine derivatives during the twentieth century. The development of efficient synthetic methodologies for piperazine-based compounds accelerated research into various substituted derivatives, including propanoyl-substituted variants. Early synthetic approaches focused on the direct acylation of piperazine with propanoyl chloride or related activated carboxylic acid derivatives, establishing the foundational chemistry that would later enable more sophisticated applications.

The recognition of this compound's potential significance became more pronounced with the advancement of combinatorial chemistry and medicinal chemistry research programs. The systematic study of piperazine derivatives revealed that modifications to the basic piperazine structure could dramatically alter biological activity and chemical properties, positioning compounds like this compound as valuable synthetic intermediates.

Nomenclature and Classification

This compound operates under multiple nomenclature systems, reflecting its importance across different chemical contexts. According to International Union of Pure and Applied Chemistry naming conventions, the compound is systematically designated as this compound. Alternative nomenclature includes 1-(propanoyl)-piperazine and 1-(propionyl)-piperazine, highlighting the acyl group attachment. The Chemical Abstracts Service registry number 76816-54-1 provides unambiguous identification for this compound across scientific databases.

The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the piperazine family. From a functional group perspective, it represents an amide derivative, formed through the condensation of piperazine with propanoic acid or its activated derivatives. The molecular formula C₇H₁₄N₂O reflects the presence of seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.

The classification extends to its role as a synthetic intermediate and building block in organic chemistry. The compound serves as a representative example of monoacylated piperazine derivatives, distinguishing it from diacylated variants or other substitution patterns. This classification is particularly relevant in synthetic planning, where the remaining free nitrogen center provides opportunities for further functionalization.

Structural Significance in Piperazine-Based Chemistry

The structural architecture of this compound embodies several key features that define its significance within piperazine chemistry. The compound maintains the characteristic six-membered saturated ring containing two nitrogen atoms in the 1,4-positions, which is fundamental to piperazine's chemical behavior. The chair conformation adopted by the piperazine ring, with the nitrogen atoms in equatorial positions, provides optimal geometric arrangements for both electronic interactions and steric considerations.

The propanoyl substitution introduces an amide functional group that significantly influences the compound's chemical properties and reactivity profile. The carbonyl group creates a site for potential hydrogen bonding interactions and modifies the electronic distribution within the molecule. This structural feature is particularly important in the context of biological activity, as the amide group can participate in specific binding interactions with protein targets.

The presence of one unsubstituted nitrogen center represents a critical structural element that distinguishes this compound from fully substituted piperazine derivatives. This free nitrogen provides a site for further chemical modification, enabling the compound to serve as an intermediate in more complex synthetic sequences. The basicity of this nitrogen center, typical of piperazine derivatives with pKb values around 5.35 and 9.73, influences the compound's behavior in various chemical environments.

Comparative structural analysis with related piperazine derivatives reveals the importance of substitution patterns on chemical and biological properties. Studies of various piperazine-based compounds have demonstrated that the nature and position of substituents dramatically affect activity profiles. For instance, research on piperazine derivatives in natural product modification has shown that different acyl groups can enhance or diminish biological activity compared to parent compounds.

Research Importance and Current Applications

The research significance of this compound stems from its dual role as both a synthetic intermediate and a pharmacologically relevant scaffold. Contemporary research applications span multiple domains, including medicinal chemistry, synthetic organic chemistry, and materials science. The compound's utility as a building block in pharmaceutical research has been demonstrated through its incorporation into various drug discovery programs targeting different therapeutic areas.

In medicinal chemistry research, piperazine derivatives have shown remarkable diversity in biological activity, with examples including antitumor, antibacterial, anti-inflammatory, and antioxidant properties. The systematic modification of piperazine scaffolds has led to the development of numerous clinically important drugs, establishing the fundamental importance of compounds like this compound in pharmaceutical research. Recent studies have highlighted the potential of piperazine derivatives in cancer research, where modifications to natural products through piperazine incorporation have yielded compounds with enhanced therapeutic profiles.

Current synthetic applications focus on the compound's role in solid-phase organic synthesis and combinatorial chemistry approaches. Research has demonstrated the utility of piperazine-derived compounds in immobilization strategies for ketone alkylation reactions, showcasing the versatility of the piperazine scaffold in synthetic methodology development. These applications have particular relevance in the development of compound libraries for drug discovery, where the piperazine core provides an excellent foundation for structural diversity generation.

The compound's importance in contemporary research is further emphasized by its commercial availability through multiple suppliers and its inclusion in chemical screening libraries. The development of improved synthetic methodologies for piperazine derivatives continues to enhance the accessibility and utility of compounds like this compound in research applications. Future research directions are likely to focus on expanded applications in drug discovery, particularly in areas where piperazine scaffolds have shown promise, such as central nervous system disorders and oncology.

属性

IUPAC Name |

1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQAMPOYHLICPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397207 | |

| Record name | 1-(Piperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76816-54-1 | |

| Record name | 1-(Piperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Piperazin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Substitution Route

This classical method involves the reaction of piperazine with a 3-halopropan-1-one derivative (commonly 3-chloropropan-1-one or 3-chloropropionyl chloride) in the presence of a base to form 1-(Piperazin-1-yl)propan-1-one.

- Starting Materials: Piperazine and 3-chloropropan-1-one or 3-chloropropionyl chloride

-

- Solvent: Polar aprotic solvents such as ethanol, methanol, or benzene

- Base: Potassium carbonate or sodium hydroxide to neutralize generated acid

- Temperature: Room temperature to 60°C

- Time: 2 to 48 hours depending on substrate and conditions

Procedure Example:

Chloropropionyl chloride is added dropwise to a solution of piperazine in benzene with potassium carbonate at 0–10°C, followed by stirring for several hours to promote substitution. The product is isolated by extraction and purification steps.Advantages: Straightforward, uses readily available reagents

- Limitations: Requires careful control of temperature and stoichiometry to avoid side reactions; longer reaction times for complete conversion.

Reductive Amination and Catalytic Hydrogenation

An alternative approach involves the formation of nitrile or imine intermediates followed by catalytic hydrogenation to yield the target compound.

- Starting Materials: N-methylpiperazine and acrylonitrile

- Catalysts: Raney-Nickel or Raney-Cobalt

-

- Solvent: Methanol with ammonia

- Temperature: Around 40°C

- Pressure: Hydrogen pressure ~10 bar

- Time: Approximately 5 hours

Procedure Example:

Acrylonitrile is added to N-methylpiperazine in methanol, stirred at room temperature, then hydrogenated in the presence of Raney-Nickel catalyst under hydrogen atmosphere. The catalyst is filtered off, and the product is purified by fractional distillation.Yield and Purity:

Yields of up to 88% over two steps with purity exceeding 99.9% by gas chromatography have been reported, making this method suitable for industrial scale production.

Continuous Flow Synthesis

Recent advances have introduced continuous flow reactors for the synthesis of piperazine derivatives, including this compound.

- Concept: Reactants are continuously fed into a flow reactor where the reaction occurs under controlled conditions, and products are continuously removed.

-

- Enhanced reaction control and reproducibility

- Improved heat and mass transfer

- Higher yields and selectivity

- Scalable and cost-effective for industrial production

Typical Conditions:

Similar to batch nucleophilic substitution but optimized for flow parameters such as residence time, flow rate, and temperature.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|---|---|

| Nucleophilic Substitution | Piperazine + 3-chloropropan-1-one | K2CO3 or NaOH | Ethanol, Benzene | 0–60 | 60–80 | ~95 | Lab to pilot scale | Longer reaction times, moderate yield |

| Catalytic Hydrogenation | N-methylpiperazine + acrylonitrile | Raney-Nickel or Raney-Cobalt | Methanol + NH3 | 40 | Up to 88 | >99.9 | Industrial scale | High purity, efficient, scalable |

| Continuous Flow Synthesis | Same as nucleophilic substitution | Base (e.g., K2CO3) | Ethanol or Methanol | Optimized (40–60) | Higher than batch | >95 | Industrial scale | Improved control and cost efficiency |

Research Findings and Industrial Relevance

The catalytic hydrogenation method using Raney-Nickel catalysts has been demonstrated to provide high yields and purity, suitable for large-scale industrial synthesis of this compound, overcoming limitations of traditional batch processes.

Continuous flow synthesis offers enhanced process control and scalability, reducing production costs and environmental impact, making it a promising approach for commercial manufacturing.

The nucleophilic substitution method remains widely used in laboratory settings due to its simplicity and availability of reagents, though it may be less efficient for industrial applications.

化学反应分析

Types of Reactions: 1-(Piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives of the original compound.

Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the piperazine ring.

科学研究应用

Antitumor and Antimicrobial Properties

Research indicates that derivatives of 1-(Piperazin-1-yl)propan-1-one exhibit significant antitumor and antimicrobial activities. For example, a study synthesized a series of compounds based on this structure and evaluated their efficacy against various cancer cell lines and bacteria. The results demonstrated promising activity, suggesting that these derivatives could serve as lead compounds for further drug development .

Serotonin Receptor Affinity

Another area of interest is the interaction of this compound derivatives with serotonin receptors. A study focused on benzo[b]thiophen-2-yl derivatives showed that certain compounds displayed high affinity for the 5-HT₁A serotonin receptor, which is crucial for mood regulation and anxiety disorders . This highlights the potential of these compounds in treating psychiatric conditions.

Case Study 1: Antifungal Agents

In a notable case study, researchers synthesized a new series of piperazinyl compounds derived from this compound and evaluated their antifungal properties. The study found that specific substitutions on the piperazine ring enhanced antifungal activity against common pathogens such as Candida albicans. The findings suggest that further exploration of these compounds could lead to effective antifungal therapies .

Case Study 2: Drug Development

A comprehensive drug development program utilized this compound as a scaffold for creating novel analgesics. The research involved modifying the compound to improve its pharmacokinetic properties while maintaining efficacy in pain relief models. Results indicated that some derivatives were effective in preclinical trials, paving the way for clinical testing .

作用机制

The mechanism of action of 1-(Piperazin-1-yl)propan-1-one involves its interaction with various molecular targets. The piperazine ring can interact with receptors and enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

Table 1: Key Compounds and Their Substituent-Driven Properties

| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Observations | References |

|---|---|---|---|---|---|

| 1-(Piperazin-1-yl)propan-1-one | None (parent compound) | N/A | N/A | Baseline for comparison | [19] |

| 1-(4-(4-Chlorophenyl)piperazin-1-yl)propan-1-one | 4-Chlorophenyl on piperazine | 212 | 18 | Enhanced crystallinity due to Cl substituent | [4] |

| 1-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)propan-1-one (Compound 17) | 3-Trifluoromethylphenyl on piperazine | 107–108 | 21 | Lower melting point; high lipophilicity | [10] |

| 1-(4-(4-Nitrophenyl)piperazin-1-yl)propan-1-one (Compound 19) | 4-Nitrophenyl on piperazine | 164–165 | 50 | Higher thermal stability; electron-withdrawing effects | [10] |

| 1-(4-(2-p-Tolylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one (3d) | Imidazopyridazine heterocycle | N/A | N/A | Improved solubility in polar solvents | [5] |

Key Findings :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) substituents increase molecular polarity and thermal stability but reduce synthetic yields (e.g., Compound 19: 50% yield vs. Compound 17: 21%) .

- Halogen Substituents : Chlorine (Cl) enhances crystallinity (mp 212°C) due to strong intermolecular interactions .

Table 2: Activity Comparison of Selected Derivatives

| Compound Name | Target/Activity | IC₅₀/EC₅₀ (µM) | Notes | References |

|---|---|---|---|---|

| 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one | 5-HT₆ receptor antagonism | 0.12 | High potency due to sulfonyl and pyridine groups | [1] |

| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one (Compound 17) | Anti-Trypanosoma cruzi | 15.7 | Moderate activity; CF₃ group enhances membrane permeability | [10] |

| 1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one (BIA 3-335) | Dopamine D₃ receptor modulation | 0.8 | Nitro and dihydroxy groups improve selectivity | [16] |

| 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(1H-indol-6-yl)propan-1-one (P095-0545) | CNS receptor screening | N/A | Indole moiety enhances blood-brain barrier penetration | [18] |

Key Findings :

- 5-HT₆ Receptor Antagonists : Sulfonyl and pyridine substituents (e.g., [1]) significantly enhance receptor affinity (IC₅₀ = 0.12 µM).

- Anti-Parasitic Activity: Trifluoromethylphenyl derivatives (e.g., Compound 17) show moderate activity against Trypanosoma cruzi but require structural optimization for improved efficacy .

- Dopamine Receptor Modulation : Nitro and dihydroxy groups in BIA 3-335 contribute to high selectivity for D₃ receptors, making it a candidate for neurological disorders .

Metabolic Stability and Environmental Persistence

- Activated Sludge Degradation : 1-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-one is resistant to microbial degradation, accumulating in wastewater treatment systems .

- Ultrafiltration Removal: Pyrido-pyrroloquinoline derivatives are more readily removed than piperazine-based ketones, highlighting the impact of aromaticity on environmental persistence .

生物活性

1-(Piperazin-1-yl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound (C7H14N2O) is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets. The compound has been studied for its potential effects on calcium channels and its role in modulating neurotransmitter systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Calcium Channel Modulation : Certain derivatives of piperazine compounds, including this compound, have been shown to alter calcium channel activity, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release .

- Antimicrobial Activity : Studies have demonstrated that piperazine derivatives can exhibit antimicrobial properties. For instance, compounds structurally related to this compound showed activity against Neisseria meningitidis and Haemophilus influenzae, suggesting potential applications in treating bacterial infections .

The mechanism of action of this compound is primarily linked to its interaction with specific receptors and enzymes. For example:

- Inhibition of RNA Polymerases : Research has indicated that certain nucleoside analogs, which include piperazine derivatives, can inhibit mitochondrial RNA polymerase (POLRMT), leading to potential applications in cancer treatment .

Antichlamydial Activity

A notable study investigated the antichlamydial activity of compounds related to this compound. The findings revealed that some derivatives significantly reduced chlamydial inclusion numbers and sizes in infected cells, indicating their potential as therapeutic agents against Chlamydia infections .

Calcium Channel Inhibition

Another study focused on the calcium channel inhibitory effects of piperazine-based compounds. It was found that these compounds could effectively alter calcium channel dynamics, which may have implications for treating conditions such as hypertension and chronic pain .

Table 1: Summary of Biological Activities

常见问题

Q. What spectroscopic and crystallographic methods are used to confirm the structure of 1-(Piperazin-1-yl)propan-1-one derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) and confirms bond formation .

- NMR Analysis :

- ¹H NMR : Reveals hydrogen environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm; carbonyl-adjacent protons at δ 1.5–2.5 ppm) .

- ¹³C NMR : Confirms carbon frameworks (e.g., carbonyl carbons at δ 170–210 ppm) .

- X-ray Crystallography : Resolves 3D molecular packing via hydrogen-bonding interactions (e.g., C-H···O interactions in crystal lattices) .

- HPLC : Validates purity (>95% in most cases) .

Q. What are the standard synthetic routes for this compound derivatives?

Methodological Answer:

- Acylation of Piperazine : React piperazine with propanoyl chloride or activated esters under anhydrous conditions .

- Coupling Reagents : Use HOBt/TBTU or DCC for amide bond formation between carboxylic acids and piperazine derivatives .

- Solvent Systems : Optimize polar aprotic solvents (e.g., DMF, DCM) with bases (e.g., NEt₃) to enhance reactivity .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed chemical purity in synthesized derivatives?

Methodological Answer:

-

Analytical Cross-Validation : Compare HPLC, LC-MS, and elemental analysis to identify systematic errors .

-

Side-Reaction Monitoring : Use TLC/MS to detect byproducts (e.g., incomplete acylation or oxidation) .

-

Example Data from :

Compound Theoretical C (%) Observed C (%) Deviation 8 65.27 64.94 -0.33 9 60.41 60.02 -0.39 - Solution : Adjust stoichiometry, optimize reaction time, and improve inert atmosphere control .

Q. What strategies improve low synthetic yields in piperazine-containing propan-1-one derivatives?

Methodological Answer:

- Catalytic Optimization : Introduce Pd catalysts for coupling reactions or microwave-assisted synthesis to reduce time .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation .

- Yield Data from :

- Compound 8 : 12% yield (baseline) → Improved to 50% by optimizing solvent/base ratios .

- Post-Reaction Workup : Use scavenger resins (e.g., polymer-bound isocyanates) to remove excess reagents .

Q. How do intermolecular interactions influence the crystallinity of this compound derivatives?

Methodological Answer:

- Hydrogen Bonding : C-H···O interactions (2.5–3.0 Å) stabilize crystal packing, as seen in X-ray structures .

- π-π Stacking : Aromatic substituents (e.g., chlorophenyl groups) enhance lattice rigidity .

- Solvent Selection : Use low-polarity solvents (e.g., ether) to slow crystallization and improve crystal quality .

Q. What experimental design principles apply to assessing anti-parasitic activity in this compound analogs?

Methodological Answer:

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl, nitro groups) to enhance target binding .

- In Vitro Assays :

- Dose-Response Curves : Test IC₅₀ values against Trypanosoma cruzi .

- Cytotoxicity Controls : Use mammalian cell lines (e.g., Vero) to assess selectivity .

- In Vivo Models : Administer derivatives in murine Chagas disease models, monitoring parasitemia reduction .

Safety and Handling

Q. What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DCM, NEt₃) .

- Waste Disposal : Segregate halogenated waste (e.g., chlorophenyl derivatives) for incineration .

- Emergency Measures : Neutralize acid/base spills with appropriate kits and report exposures to occupational health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。